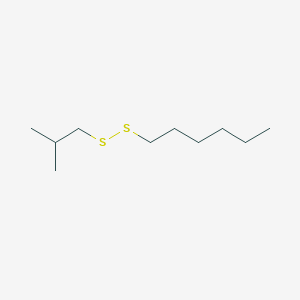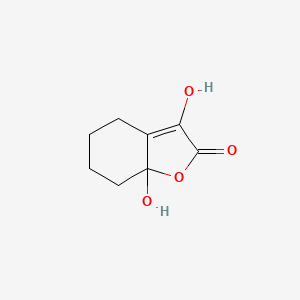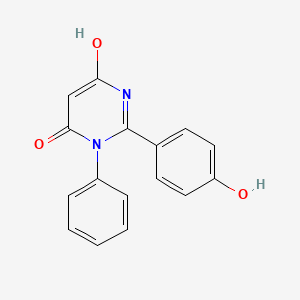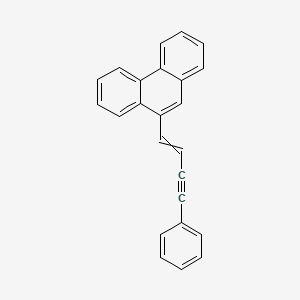
Disulfide, hexyl 2-methylpropyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, hexyl 2-methylpropyl, is an organic compound characterized by the presence of a disulfide bond (-S-S-) linking two alkyl groups. This compound is part of the broader class of disulfides, which are known for their unique chemical properties and reactivity. Disulfides play a crucial role in various biological and chemical processes, including protein folding and stabilization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, hexyl 2-methylpropyl, the reaction can be carried out by reacting hexyl thiol with 2-methylpropyl thiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often include a solvent like ethanol or acetonitrile and may require mild heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of disulfides can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired disulfide. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, hexyl 2-methylpropyl, undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and peracids.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and sodium borohydride.
Solvents: Ethanol, acetonitrile, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disulfide, hexyl 2-methylpropyl, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in studying protein folding and stability due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of polymers and as a cross-linking agent in rubber vulcanization.
Wirkmechanismus
The mechanism of action of disulfide, hexyl 2-methylpropyl, involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize the protein structure. In redox reactions, the disulfide bond can undergo reversible oxidation and reduction, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disulfide, methyl propyl: Similar structure but with different alkyl groups.
Disulfide, ethyl butyl: Another disulfide with different alkyl groups.
Disulfide, hexyl hexyl: Symmetrical disulfide with identical alkyl groups.
Uniqueness
Disulfide, hexyl 2-methylpropyl, is unique due to the presence of different alkyl groups on either side of the disulfide bond. This asymmetry can lead to distinct chemical properties and reactivity compared to symmetrical disulfides. The specific alkyl groups also influence the compound’s solubility, boiling point, and interaction with other molecules.
Eigenschaften
CAS-Nummer |
64580-58-1 |
|---|---|
Molekularformel |
C10H22S2 |
Molekulargewicht |
206.4 g/mol |
IUPAC-Name |
1-(2-methylpropyldisulfanyl)hexane |
InChI |
InChI=1S/C10H22S2/c1-4-5-6-7-8-11-12-9-10(2)3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
GGJFUIVEHOXGIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSSCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)


![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)

![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)


![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)

![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)

